trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Description
Properties
CAS No. |
93713-33-8 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1 |
InChI Key |
QREMUNONTQIPQO-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolidine as the core heterocyclic scaffold.
- Benzyl bromide or benzyl halides for N-benzylation.
- Diethyl or dimethyl esters of pyrrolidine-2,5-dicarboxylate as intermediates for subsequent hydrolysis to the dicarboxylic acid.
- Use of protected intermediates to control stereochemistry and functional group transformations.
Typical Synthetic Sequence
| Step | Reaction Type | Description |
|---|---|---|
| 1 | N-Benzylation | Pyrrolidine is reacted with benzyl bromide under basic conditions to introduce the benzyl group at the nitrogen atom. |
| 2 | Esterification/Carboxylation | Introduction of ester groups at the 2 and 5 positions of the pyrrolidine ring, often via reaction with diethyl oxalate or similar reagents. |
| 3 | Stereoselective Control | Use of chiral auxiliaries or resolution techniques to obtain the trans isomer preferentially. |
| 4 | Hydrolysis | Conversion of ester groups to carboxylic acids by acidic or basic hydrolysis to yield this compound. |
Detailed Preparation Methods
N-Benzylation of Pyrrolidine
- Reagents: Pyrrolidine, benzyl bromide, base (e.g., potassium carbonate or sodium hydride).
- Conditions: Typically carried out in polar aprotic solvents such as DMF or acetonitrile at room temperature or slightly elevated temperatures.
- Outcome: Formation of N-benzylpyrrolidine as a key intermediate.
Introduction of Carboxylate Groups
- Method: Alkylation or acylation at the 2 and 5 positions using diethyl oxalate or other diester reagents.
- Catalysts: May involve Lewis acids or bases to facilitate ring functionalization.
- Stereochemical Control: The trans configuration is favored by controlling reaction conditions and using chiral catalysts or auxiliaries.
Hydrolysis to Dicarboxylic Acid
- Reagents: Aqueous acid (HCl) or base (NaOH) under reflux.
- Process: Ester groups are hydrolyzed to free carboxylic acids.
- Purification: Crystallization or chromatographic techniques to isolate the pure trans isomer.
Research Findings and Industrial Considerations
- Stereoselectivity: The trans isomer is often obtained via resolution of racemic mixtures or by stereoselective synthesis using chiral catalysts.
- Purity: High purity (>99%) is achievable through recrystallization and chromatographic purification.
- Yield: Optimized synthetic routes report moderate to good yields (50-80%) depending on reaction scale and conditions.
- Industrial Scale: Continuous flow reactors and optimized catalytic systems are explored to improve efficiency and scalability.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Steps | Stereochemical Control | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Classical multi-step synthesis | Pyrrolidine, benzyl bromide, diethyl oxalate | N-Benzylation, esterification, hydrolysis | Resolution or chiral auxiliaries | 50-70 | >99 (after purification) | Widely used in research |
| Catalytic asymmetric synthesis | Pyrrolidine derivatives, chiral catalysts | One-pot or stepwise with chiral induction | High stereoselectivity | 60-80 | >99 | Emerging industrial method |
| Continuous flow synthesis | Same as above | Flow reactors for better control | Controlled by catalyst and flow parameters | 65-75 | >99 | Suitable for scale-up |
Summary of Key Research Insights
- The This compound synthesis is well-established through classical organic synthesis involving N-benzylation and ester hydrolysis.
- Stereochemical purity is critical and achieved via resolution or asymmetric synthesis.
- Industrial processes focus on cost-effectiveness, yield optimization, and recovery of reagents.
- The compound’s unique structure makes it valuable in catalysis and pharmaceutical intermediate applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 1-Benzylpyrrolidine-2,5-dimethanol.
Substitution: :
Biological Activity
Trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a bicyclic compound characterized by its unique pyrrolidine structure, which features two carboxylic acid groups at the 2 and 5 positions and a benzyl group at the 1 position. This structural configuration contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis. Despite limited specific pharmacological data, its interactions with biological targets suggest promising avenues for further research.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 249.26 g/mol
- Structure : The compound exhibits distinct stereochemistry, which can influence its reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on its role as a chiral catalyst in organic reactions. The compound's enantiomers may exhibit different biological effects, making it a candidate for drug development.
Potential Biological Activities
- Catalytic Activity : It acts as an organocatalyst in aldol reactions, promoting the formation of stereochemically enriched products.
- Antiproliferative Effects : Preliminary studies indicate that derivatives of pyrrolidine compounds can inhibit cell proliferation, particularly in immune cells stimulated by anti-CD3 antibodies .
- Anti-inflammatory Properties : Compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokine production in macrophage cells .
- Neurotransmitter Modulation : Related compounds have been noted for their effects on glutamate levels in the brain, suggesting possible neuroprotective roles .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyrrole derivatives on peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly inhibited PBMC proliferation compared to controls. For instance, derivative 2d showed a suppression rate of 39–77% across various concentrations .
| Compound | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|
| 2a | 85 | 100 |
| 2d | 39–77 | Various |
| ibuprofen | 18–39 | Various |
Study 2: Anti-inflammatory Mechanisms
Research into related pyrrole compounds revealed their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. This inhibition suggests that this compound could have similar anti-inflammatory properties due to its structural characteristics .
The mechanism through which this compound exerts its biological effects likely involves:
- Hydrogen Bonding : The hydroxymethyl groups can form hydrogen bonds with various biomolecules.
- Hydrophobic Interactions : The benzyl group may interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pyrrolidine-2,5-dicarboxylic acid | Lacks benzyl substituent | More polar; less sterically hindered |
| 1-Benzylpyrrolidine | Contains only one carboxylic acid group | Simpler structure; less functional diversity |
| Furan-2,5-dicarboxylic acid | Contains furan ring | Different electronic properties; potential bioactivity |
| (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | Chiral variant used as an organocatalyst | Enhanced selectivity in reactions due to chirality |
Scientific Research Applications
Scientific Research Applications
- Neuropharmacology
-
Antiviral Research
- Influenza Virus : Research indicates that derivatives of pyrrolidine compounds can inhibit the interaction of viral polymerase subunits, showcasing potential as antiviral agents against influenza A virus . While trans-1-benzylpyrrolidine-2,5-dicarboxylic acid itself has not been directly tested against influenza, its structural analogs suggest a pathway for antiviral development.
- Organic Synthesis
Case Studies
Pharmacological Insights
The pharmacological profile of this compound suggests it may have applications beyond basic research. Its ability to modulate neurotransmitter systems could make it relevant in treating conditions such as epilepsy or mood disorders.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between trans-1-benzylpyrrolidine-2,5-dicarboxylic acid and related compounds:
Key Findings from Comparative Analysis
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound increases hydrophobicity compared to unsubstituted dicarboxylic acids (e.g., H₂TDC). This property may favor applications in drug delivery or lipid membrane interactions.
- Thermal stability: Glyoxaline-4:5-dicarboxylic acid salts (e.g., potassium hydrogen salts) exhibit high melting points (>260°C) due to ionic bonding . The target compound’s stability remains uncharacterized but is expected to be lower owing to its non-ionic structure.
Q & A
Q. What geometric parameters optimize MOF design with this ligand?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
